![molecular formula C17H13N3O2S B10971352 2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971352.png)
2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique structure, which combines a thiadiazole ring with a quinazoline moiety, imparts distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 2-aminobenzamide with 4-ethoxybenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
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Step 1: Formation of Intermediate
Reactants: 2-aminobenzamide, 4-ethoxybenzoyl chloride
Conditions: Triethylamine, dichloromethane, room temperature
:Reaction: 2-aminobenzamide+4-ethoxybenzoyl chloride→Intermediate
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Step 2: Cyclization
Conditions: Reflux, ethanol
:Reaction: Intermediate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline moiety, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: 4-ethoxybenzaldehyde, 4-ethoxybenzoic acid
Reduction: Dihydroquinazoline derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which 2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- 2-(4-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- 2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Uniqueness
Compared to its analogs, 2-(4-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one exhibits unique electronic properties due to the ethoxy group, which can influence its reactivity and interaction with biological targets. This makes it particularly interesting for applications requiring specific electronic characteristics or biological activity profiles .
Properties
Molecular Formula |
C17H13N3O2S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H13N3O2S/c1-2-22-12-9-7-11(8-10-12)15-19-20-16(21)13-5-3-4-6-14(13)18-17(20)23-15/h3-10H,2H2,1H3 |
InChI Key |
CIGDWFRHKVZDKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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